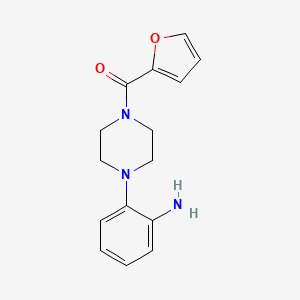

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Bioactive Furanyl-substituted Compounds

Furan and its derivatives, including "(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone", are integral to the design of bioactive molecules. These compounds are pivotal in the development of purine and pyrimidine nucleobases, nucleosides, and their analogues, showing potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these molecules, by incorporating heteroaryl substituents like furan-2-yl, impacts their bioactivity significantly. This review encompasses various classes of compounds, including those with heteroaryl purine and 7-deazapurine ribonucleosides, demonstrating the importance of furan derivatives in medicinal chemistry (Ostrowski, 2022).

Arylmethylidenefuranones in Organic Synthesis

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents illustrate the versatility of furan derivatives in synthetic chemistry. These reactions yield a wide range of compounds, including amides, pyrrolones, and benzofurans, showcasing the chemical diversity attainable through furan-based intermediates. This review systematizes data on the reactions involving these compounds, highlighting the influence of reactant structure, nucleophilic agent strength, and reaction conditions on the outcome, emphasizing the role of furan derivatives in accessing a broad spectrum of cyclic and heterocyclic compounds (Kamneva et al., 2018).

Piperazine Derivatives in Therapeutics

Piperazine derivatives, where the piperazine unit forms part of the compound structure, are crucial in drug design, offering therapeutic uses across a spectrum of conditions, including psychiatric disorders, infectious diseases, and cancer. These derivatives are characterized by their ability to modulate various biological targets, demonstrating the importance of piperazine and furan moieties in developing pharmacologically active agents. This review covers the therapeutic applications of piperazine derivatives, underscoring their significance in creating novel treatments for diverse diseases (Rathi et al., 2016).

properties

IUPAC Name |

[4-(2-aminophenyl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPTOIUYXVHIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)